(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine;hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RS-79948-197 involves multiple steps, starting from commercially available precursorsThe final product is obtained as a hydrochloride salt to enhance its solubility and stability .
Industrial Production Methods: While specific industrial production methods for RS-79948-197 are not widely documented, the synthesis typically follows standard organic synthesis protocols. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve the desired purity levels (≥99%) .
Chemical Reactions Analysis
Types of Reactions: RS-79948-197 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxy and ethylsulfonyl groups .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction Reactions: While less common, RS-79948-197 can undergo oxidation and reduction reactions under specific conditions, typically involving strong oxidizing or reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives of RS-79948-197 .
Scientific Research Applications
RS-79948-197 has a wide range of applications in scientific research:
Mechanism of Action
RS-79948-197 exerts its effects by selectively binding to α2-adrenoceptors, thereby blocking the action of endogenous agonists such as norepinephrine . This antagonistic action leads to an increase in the release of neurotransmitters, which can modulate various physiological responses. The compound shows high affinity for the α2A, α2B, and α2C subtypes of the adrenoceptor, with dissociation constants (Kd) in the nanomolar range .
Comparison with Similar Compounds
MK912: Another α2-adrenoceptor antagonist with similar binding properties.
RX821002: Known for its high selectivity towards α2-adrenoceptors.
Rauwolscine and Yohimbine: Both are well-known α2-adrenoceptor antagonists used in various research studies.
Uniqueness of RS-79948-197: RS-79948-197 is unique due to its high selectivity and potency towards α2-adrenoceptors. Its ability to bind with high affinity to all three subtypes (α2A, α2B, and α2C) makes it a valuable tool in research . Additionally, its structural features, such as the methoxy and ethylsulfonyl groups, contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S.ClH/c1-3-25(22,23)21-9-4-5-15-13-20-10-8-14-11-16(24-2)6-7-17(14)19(20)12-18(15)21;/h6-7,11,15,18-19H,3-5,8-10,12-13H2,1-2H3;1H/t15-,18+,19+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTZUOBWDBPPJQ-BQBHMPFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2C1CC3C4=C(CCN3C2)C=C(C=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C=C(C=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432711 | |
Record name | RS 79948-197 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186002-54-0 | |
Record name | RS 79948-197 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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